molecular formula C24H20FN3O B3504187 N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide

N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B3504187
M. Wt: 385.4 g/mol
InChI Key: MXNBOMRISZQJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 protein is an anti-apoptotic protein that is overexpressed in many types of cancer cells, including leukemia and lymphoma. ABT-199 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide selectively binds to the hydrophobic groove of Bcl-2 protein, inhibiting its anti-apoptotic function. By blocking the interaction between Bcl-2 protein and pro-apoptotic proteins, this compound induces apoptosis in cancer cells that overexpress Bcl-2 protein. The mechanism of action of this compound is highly specific and does not affect the function of other anti-apoptotic proteins, such as Bcl-xL.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells that overexpress Bcl-2 protein, while sparing normal cells that do not express high levels of Bcl-2 protein. This compound has also been shown to inhibit tumor growth and metastasis in preclinical models of cancer. In addition, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents, enhancing their effectiveness in combination therapy.

Advantages and Limitations for Lab Experiments

The main advantage of using N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide in scientific research is its specificity for Bcl-2 protein, which allows for the selective targeting of cancer cells that overexpress this protein. This compound has also been shown to have a favorable safety profile in preclinical studies, with minimal toxicity to normal cells. The main limitation of using this compound in scientific research is its complex synthesis process, which requires specialized equipment and expertise. In addition, the high cost of this compound may limit its availability for research purposes.

Future Directions

There are several future directions for the development of N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide and related compounds. One area of focus is the optimization of the synthesis process to improve the yield and purity of the final product. Another area of focus is the evaluation of this compound in combination with other chemotherapeutic agents, to enhance its effectiveness in treating cancer. Additionally, the development of biomarkers to predict response to this compound and related compounds may improve patient selection and treatment outcomes. Finally, the identification of resistance mechanisms to this compound may lead to the development of new therapies to overcome this resistance.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In vitro studies have shown that this compound selectively targets cancer cells that overexpress Bcl-2 protein, inducing apoptosis and inhibiting tumor growth. In vivo studies have demonstrated the efficacy of this compound in reducing tumor burden and improving survival rates in animal models of cancer.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O/c1-16-4-9-22-20(13-16)21(14-23(28-22)18-3-2-11-26-15-18)24(29)27-12-10-17-5-7-19(25)8-6-17/h2-9,11,13-15H,10,12H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNBOMRISZQJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCCC3=CC=C(C=C3)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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